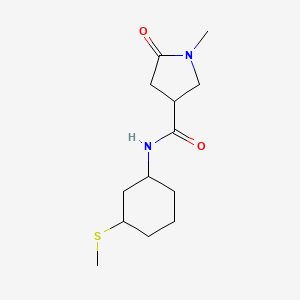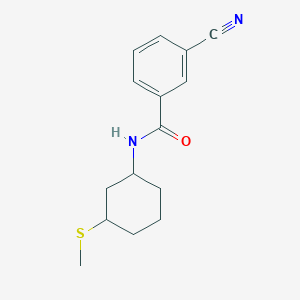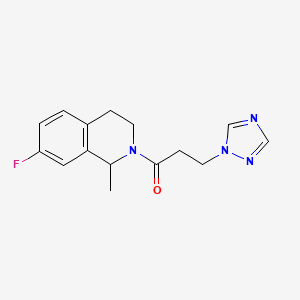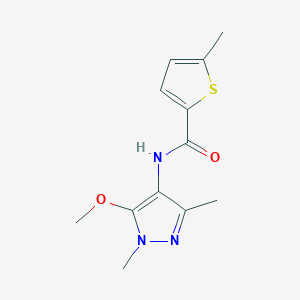
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide, also known as MDPT, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It has gained popularity in recent years due to its potent stimulant effects and availability in the market. The chemical structure of MDPT consists of a pyrazole ring and a thiophene ring, which are connected by a carboxamide group. The purpose of
作用機序
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the extracellular concentration of these neurotransmitters. This results in an increase in the activity of the dopaminergic, noradrenergic, and serotonergic systems in the brain, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature, which are typical physiological effects of stimulant drugs. It also increases locomotor activity and induces hyperactivity in animals. Biochemically, this compound has been shown to alter the levels of various neurotransmitters and neuropeptides in the brain, including dopamine, norepinephrine, serotonin, and corticotropin-releasing factor (CRF).
実験室実験の利点と制限
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and availability. It can be used to investigate the pharmacological properties of stimulant drugs and their potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and abuse liability. Therefore, caution should be exercised when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide, including its potential therapeutic applications, its mechanism of action, and its toxicity profile. Further studies are needed to investigate the effects of this compound on various neurotransmitter systems and to determine its long-term effects on the brain and behavior. Additionally, studies are needed to determine the potential risks associated with the use of this compound and to develop strategies to minimize these risks. Finally, more research is needed to investigate the potential therapeutic applications of this compound, including its use in the treatment of anxiety, depression, and other psychiatric disorders.
合成法
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide can be synthesized using various methods, including the reaction of 5-methylthiophene-2-carboxylic acid with 5-amino-1,3-dimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
科学的研究の応用
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in energy, alertness, and euphoria. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-5-6-9(18-7)11(16)13-10-8(2)14-15(3)12(10)17-4/h5-6H,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCRBBOIVIGOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(N(N=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
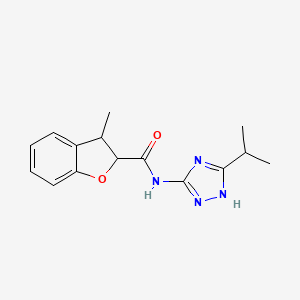
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
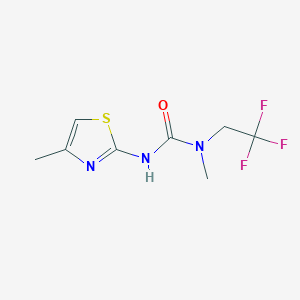
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
